
3-(5-methylfuran-2-yl)-N'-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide is a complex organic compound featuring a furan ring substituted with a methyl group and a hydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide typically involves the reaction of 3-(5-methylfuran-2-yl)propanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
科学研究应用
3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
相似化合物的比较
Similar Compounds
- 3-(5-methylfuran-2-yl)propanal
- 5-methylfuran-2-propionaldehyde
- 5-methyl-2-furanmethanol
Uniqueness
3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide is unique due to its hydrazide linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler furan derivatives.
属性
IUPAC Name |
3-(5-methylfuran-2-yl)-N'-[3-(5-methylfuran-2-yl)propanoyl]propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-3-5-13(21-11)7-9-15(19)17-18-16(20)10-8-14-6-4-12(2)22-14/h3-6H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJOYVREAPEWGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NNC(=O)CCC2=CC=C(O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)
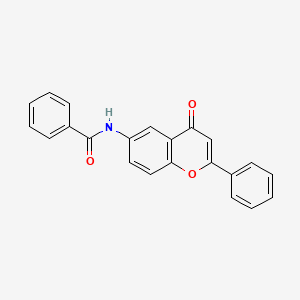
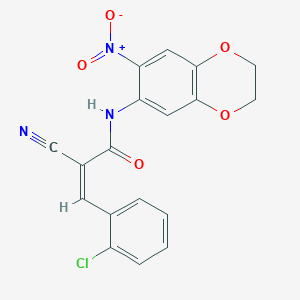
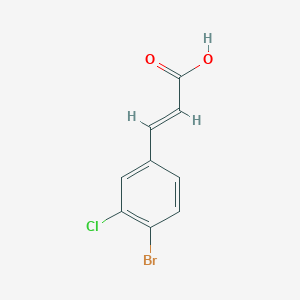
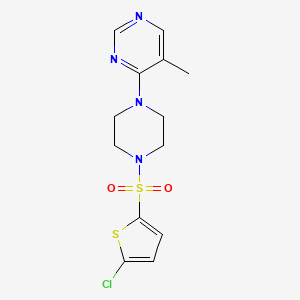
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
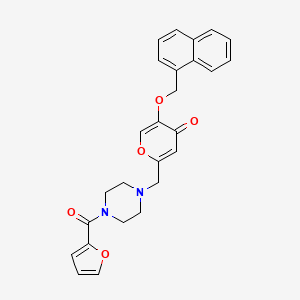
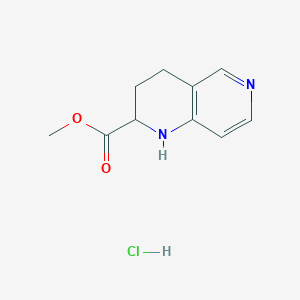
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)
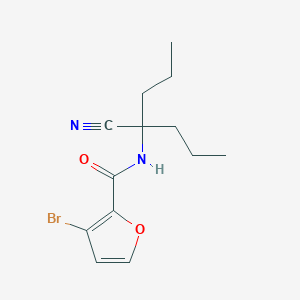
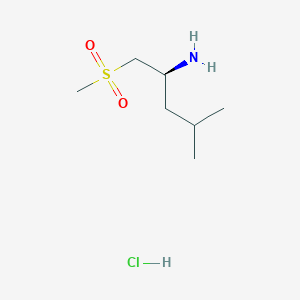
![(4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2400370.png)
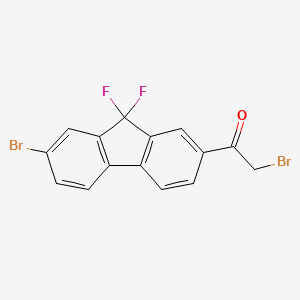
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2400372.png)
